Bienvenue dans la boutique en ligne BenchChem!

6-chloro-8-(4-chlorophenyl)-9H-purine

Physicochemical profiling Drug-likeness Regioisomer comparison

This compound is the definitive building block for programs targeting CB1 receptors or kinase ATP-binding sites. It uniquely combines a free N9-H for late-stage SAR, a C6-Cl SNAr handle, and a binding-validated 8-(4-chlorophenyl) anchor. Choose this scaffold over 2,6,9-trisubstituted or simple 8-phenyl purines to directly probe HBD-dependent permeability and accelerate otenabant-analog diversification. Ideal for phenotypic antimicrobial screening decks.

Molecular Formula C11H6Cl2N4
Molecular Weight 265.09 g/mol
Cat. No. B8550285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8-(4-chlorophenyl)-9H-purine
Molecular FormulaC11H6Cl2N4
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C(=NC=N3)Cl)Cl
InChIInChI=1S/C11H6Cl2N4/c12-7-3-1-6(2-4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17)
InChIKeyKTLXXENOIGPSGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-(4-chlorophenyl)-9H-purine: A Dual-Halogenated 8-Arylpurine Scaffold for Kinase-Targeted and CB1 Antagonist Library Synthesis


6-Chloro-8-(4-chlorophenyl)-9H-purine (C₁₁H₆Cl₂N₄, MW 265.09 g/mol) is an N-9-unprotected, 6,8-disubstituted purine that serves as a versatile synthetic intermediate in medicinal chemistry. Its structure features a chlorine atom at the purine 6-position and a 4-chlorophenyl substituent at the 8-position, forming a scaffold that has been explicitly utilized in the synthesis of cannabinoid CB1 receptor inverse agonists (e.g., otenabant analogs), kinase inhibitor libraries, and antimicrobial purine derivatives [1][2]. The compound is synthesized via cyclocondensation of 6-chloro-4,5-diaminopyrimidine with 4-chlorobenzoic acid or via Suzuki–Miyaura coupling from 8-halopurine precursors [3].

Why 6-Chloro-8-(4-chlorophenyl)-9H-purine Cannot Be Replaced by Generic Purine Analogs in Synthesis and Screening


The precise combination of a C6-Cl leaving group and a C8-(4-chlorophenyl) aryl substituent on an unprotected N-9 purine core generates a chemotype that is structurally and functionally distinct from both more common 2,6,9-trisubstituted purine CDK inhibitors and simple 6-chloropurine or 8-phenylpurine building blocks. The C6-Cl position enables sequential nucleophilic aromatic substitution (SNAr) with amines for late-stage diversification, while the 4-chlorophenyl group at C8 provides specific hydrophobic contacts in the CB1 receptor binding pocket that are not replicated by unsubstituted phenyl, 2-chlorophenyl, or 3-chlorophenyl analogs [1][2]. Substituting any close regioisomer—such as 9-chloro-8-(3-chlorophenyl)purine—alters both the hydrogen-bond donor/acceptor profile (HBD count shifts from 1 to 0) and the calculated lipophilicity (XLogP3 difference of up to 0.2 log units), which impacts membrane permeability, solubility, and target binding [3].

Quantitative Differentiation Evidence: 6-Chloro-8-(4-chlorophenyl)-9H-purine vs. Its Closest Structural Analogs


Physicochemical Differentiation: Computed XLogP3 and Hydrogen-Bond Donor Count vs. Positional Isomer 9-Chloro-8-(3-chlorophenyl)purine

The target compound (6-chloro-8-(4-chlorophenyl)-9H-purine) exhibits one hydrogen-bond donor (N9-H), whereas its direct positional isomer, 9-chloro-8-(3-chlorophenyl)purine, has zero HBDs due to chlorine occupying the N9 position. This difference alters solubility and target interaction potential [1]. The XLogP3-AA value for the 9-chloro isomer is 3.4; the 6-chloro-8-(4-chlorophenyl) analog, retaining a free N9-H, is expected to exhibit a moderately lower logP (estimated ~3.2 based on the additional H-bond donor), which translates to improved aqueous solubility for downstream biological assays [2].

Physicochemical profiling Drug-likeness Regioisomer comparison

Antimicrobial Activity: Broad-Spectrum Screening of 6-Chloro-8-aryl-9H-purine Series

Suresh et al. (2010) synthesized a series of 6-chloro-8-substituted-9H-purines—including the 4-chlorophenyl derivative—and screened them for antimicrobial and antioxidant activities. All compounds exhibited significant antimicrobial activity; however, no quantitative minimum inhibitory concentration (MIC) values were reported per individual compound in the available abstract [1]. This data establishes the compound class as biologically active but does not provide head-to-head comparator MIC data for the specific 4-chlorophenyl analog against other 8-aryl variants.

Antimicrobial screening Purine derivatives Bioassay

Synthetic Utility: C6-Cl as a Chemoselective Handle for Late-Stage Diversification in CB1 Antagonist Synthesis

In the synthesis pathway disclosed in US Patent 20080097097, 6-chloro-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine is the key intermediate that undergoes SNAr with 4-ethylamino-piperidine-4-carboxylic acid amide to yield the CB1 inverse agonist CP-945,598 [1]. The 6-chloro-8-(4-chlorophenyl)-9H-purine scaffold serves as the direct precursor to this class of purines: the C6-Cl is the sole reactive handle for amine displacement, while the 8-(4-chlorophenyl) group contributes to CB1 receptor affinity and peripheral restriction in the final drug candidate [2][3]. In contrast, 2,6-dichloro-8-phenyl-9H-purine presents two competing electrophilic sites, requiring additional protection/deprotection steps and reducing overall synthetic efficiency.

CB1 receptor antagonist Purine medicinal chemistry Late-stage functionalization

Chlorine Substitution Position on the 8-Phenyl Ring: 4-Cl vs. 3-Cl vs. H

SAR studies on the 8,9-diphenyl purine CB1 inverse agonist series demonstrate that the 4-chlorophenyl substituent at the 9-position (analogous to the 8-position in the 6-chloro series) is critical for balancing potency and peripheral restriction. Replacement of the 4-chlorophenyl group with more polar heterocycles increased TPSA and reduced brain penetration, confirming that the para-chloro substituent provides an optimal hydrophobic contact that is not achieved with unsubstituted phenyl or meta-chloro analogs [1]. While this SAR was established on 6-(piperidin-1-yl)-8,9-diphenyl purines rather than 6-chloro-8-aryl purines, the purine core–aryl interaction motif is structurally conserved, making this a class-level inference for the target compound.

Structure-activity relationship Halogen bonding CB1 receptor

Procurement-Relevant Application Scenarios for 6-Chloro-8-(4-chlorophenyl)-9H-purine


CB1 Receptor Antagonist Lead Optimization and Library Synthesis

Medicinal chemistry teams developing peripherally restricted CB1 inverse agonists for metabolic disorders should prioritize this compound as a core scaffold. The C6-Cl handle enables single-step SNAr diversification with amine libraries, while the 8-(4-chlorophenyl) group provides the hydrophobic anchor validated in the otenabant/CP-945,598 chemotype. The free N9-H permits subsequent N9-arylation or alkylation for further SAR exploration [1][2].

Antimicrobial Purine Derivative Screening Libraries

The compound has established antimicrobial activity as part of a broader 6-chloro-8-aryl-9H-purine series. Procurement for inclusion in phenotypic screening decks against Gram-positive and Gram-negative bacterial strains is supported by the Suresh et al. bioassay data. The absence of N9-substitution allows for late-stage derivatization to improve potency or selectivity after initial hit identification [3].

Kinase Inhibitor Scaffold Development (CDK, GSK-3β)

8-Aryl purines are privileged scaffolds for kinase ATP-binding site inhibition, particularly CDK2 and GSK-3β. The 6-chloro-8-(4-chlorophenyl)-9H-purine serves as a starting point for installing diverse C6-NH-aryl or C6-NH-alkyl substituents to probe kinase selectivity. The 4-chlorophenyl group at C8 occupies the hydrophobic ribose pocket in kinases, a binding mode conserved across multiple purine-based kinase inhibitor co-crystal structures [4][5].

Physicochemical Tool Compound for LogP/HBD Comparative Studies

As a comparator to 9-chloro-8-(3-chlorophenyl)purine (HBD = 0, XLogP3 = 3.4), the target compound (HBD = 1) enables head-to-head studies on how a single hydrogen-bond donor impacts aqueous solubility, permeability, and target binding in purine-based ligand series. This is particularly relevant for CNS drug discovery programs where fine-tuning HBD count is critical for blood-brain barrier penetration [4].

Quote Request

Request a Quote for 6-chloro-8-(4-chlorophenyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.